5-(Bromoacetyl)salicylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate is used in chemical research . It has a molecular weight of 273.08 g/mol, a boiling point of 390.2±32.0 °C (760 mm Hg), and a melting point of 91…92 °C .

- A process for the preparation of salmeterol and its intermediates involves the use of a compound similar to 5-(2-bromoacetyl)-2-hydroxybenzamide, specifically methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . This process includes benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate . This is then brominated with a suitable brominating agent in one or more suitable solvents in the presence of an acid catalyst to obtain methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .

Chemical Research

Pharmaceutical Synthesis

- A new class of potential cooling agents, menthol glycinates, has been developed . These compounds are prepared in two synthetic steps, starting from bromoacetyl bromide and (−)-menthol . The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates . For most of the prepared compounds, the two-step synthetic procedure requires no aqueous phase extractions .

- Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxymethylfurfural) . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Synthesis of Menthol Glycinates

Furan Platform Chemicals

3-(Bromoacetyl)coumarin Derivatives

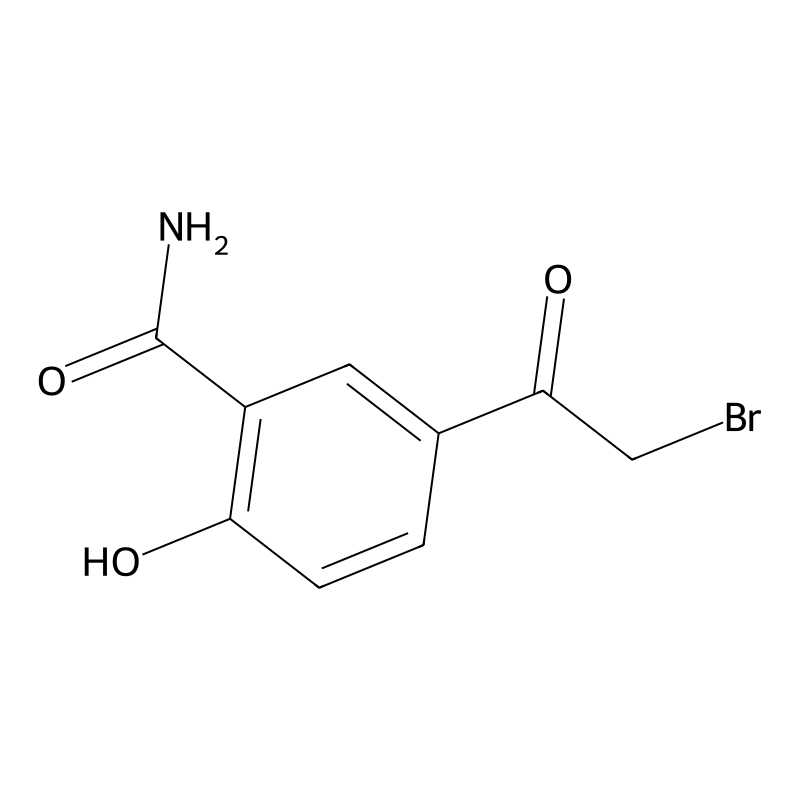

5-(Bromoacetyl)salicylamide is an organic compound with the molecular formula C₉H₈BrNO₃. It is characterized by a salicylamide backbone modified with a bromoacetyl group at the 5-position. This compound exhibits unique structural properties due to the presence of both bromine and acetyl functionalities, which contribute to its reactivity and biological activity.

- Acylation and Bromination: The compound is synthesized through the acylation of salicylamide with bromoacetyl chloride, often facilitated by catalysts such as aluminum trichloride. This method ensures high yields and purity of the product .

- Hydrolysis: In aqueous environments, the bromoacetyl group can be hydrolyzed, leading to the formation of salicylamide and bromoacetic acid.

- Substitution Reactions: The bromine atom can participate in substitution reactions, making the compound a useful intermediate in organic synthesis.

Research indicates that 5-(Bromoacetyl)salicylamide exhibits significant biological activity. It has been noted for its ability to irreversibly inhibit enzymes such as glutamic dehydrogenase and lactic dehydrogenase, which are crucial in metabolic pathways. This inhibition suggests potential applications in pharmacology, particularly in developing therapeutic agents targeting metabolic disorders.

The synthesis of 5-(Bromoacetyl)salicylamide typically involves:

- Starting Materials: Salicylamide and bromoacetyl chloride.

- Reaction Conditions: The reaction is usually conducted in an organic solvent like ethyl acetate at controlled temperatures (between 5-10 °C) to prevent side reactions and ensure high yields .

- Catalysis: Catalysts such as aluminum trichloride may be employed to enhance reaction efficiency.

- Yield: The typical yield reported for this synthesis method is around 69.4% .

5-(Bromoacetyl)salicylamide finds various applications in:

- Pharmaceuticals: It serves as an intermediate in synthesizing other bioactive compounds.

- Research: Used in studies focusing on enzyme inhibition and metabolic processes.

- Chemical Synthesis: Acts as a reagent in organic synthesis due to its electrophilic nature.

Studies have shown that 5-(Bromoacetyl)salicylamide interacts with various biological macromolecules, primarily enzymes. Its ability to inhibit key metabolic enzymes positions it as a candidate for further research in drug development aimed at metabolic diseases. Additionally, its interactions may extend to protein binding studies, which are essential for understanding its pharmacokinetics.

Several compounds share structural or functional similarities with 5-(Bromoacetyl)salicylamide. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Salicylamide | Amide | Parent compound; lacks halogen substitution |

| Acetylsalicylic Acid | Ester | Aspirin; used as an analgesic and anti-inflammatory |

| 5-Bromosalicylic Acid | Carboxylic Acid | Contains bromine but lacks acetyl functionality |

| 3-(Bromoacetyl)salicylic Acid | Similar Acetylated Compound | Different position of bromine; varied activity |

The unique aspect of 5-(Bromoacetyl)salicylamide lies in its specific combination of bromine and acetyl groups on the salicylamide structure, which enhances its biological activity compared to similar compounds.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 7 of 8 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant